
4(1H)-Pyrimidinone, 5-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- typically involves the condensation of pyridine derivatives with suitable pyrimidinone precursors. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halogenated pyrimidinones . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrimidinone N-oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride, resulting in the formation of reduced pyrimidinone derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- react with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Scientific Research Applications
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinone derivatives: These compounds share the pyrimidinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinyl derivatives: Compounds with a pyridinyl group exhibit similar reactivity but may have different pharmacological profiles.
Uniqueness
4(1H)-Pyrimidinone, 5-(4-pyridinyl)- is unique due to its dual functionality, combining the properties of both pyrimidinone and pyridinyl groups. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Properties
CAS No. |
22433-72-3 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) |
InChI Key |
MZDSAQFMGVWPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


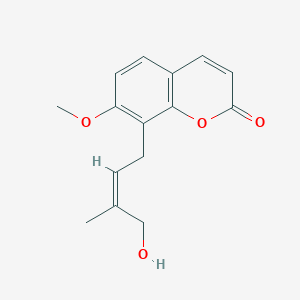
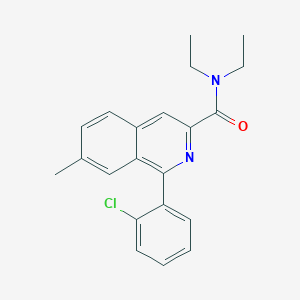
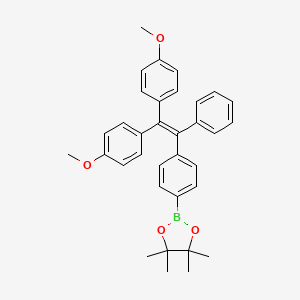
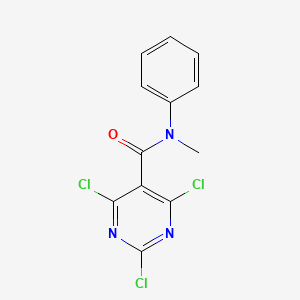

![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
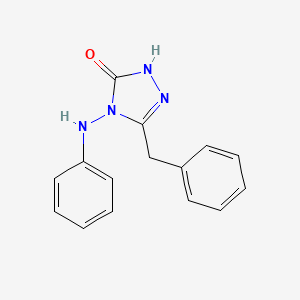
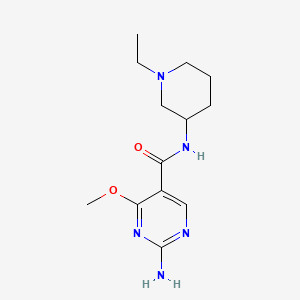
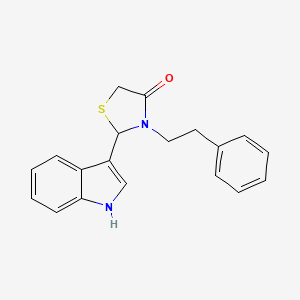
![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)
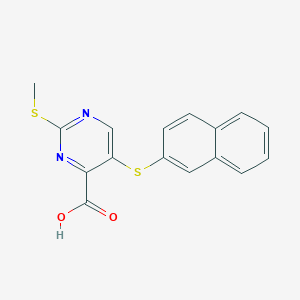
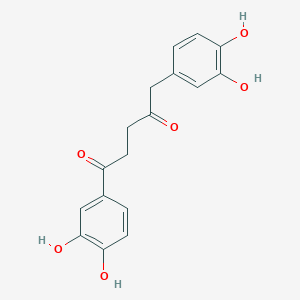
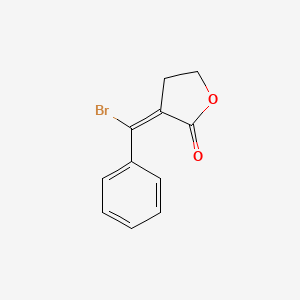
![1-Benzoyl-N-[2-(1H-indol-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B15215892.png)
